molecular formula C8H15NO B8184422 1-Methoxy-6-azaspiro[3.4]octane

1-Methoxy-6-azaspiro[3.4]octane

Cat. No.: B8184422
M. Wt: 141.21 g/mol
InChI Key: ONLQMNCTCLJENW-UHFFFAOYSA-N
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Description

1-Methoxy-6-azaspiro[3.4]octane is a bicyclic compound featuring a spiro junction at the 3.4 position, combining a six-membered azaspiro ring with a methoxy substituent at position 1. This structure confers unique steric and electronic properties, making it valuable in medicinal chemistry and organic synthesis.

Properties

IUPAC Name

3-methoxy-6-azaspiro[3.4]octane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO/c1-10-7-2-3-8(7)4-5-9-6-8/h7,9H,2-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONLQMNCTCLJENW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCC12CCNC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.21 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methoxy-6-azaspiro[3.4]octane can be synthesized through several synthetic routes. One common method involves the annulation of cyclopentane and azetidine rings. The reaction typically employs conventional chemical transformations and minimal chromatographic purifications to afford the desired compound .

Industrial Production Methods: Industrial production of 1-Methoxy-6-azaspiro[3.4]octane often involves large-scale synthesis using readily available starting materials. The process is optimized for high yield and purity, ensuring the compound meets the required specifications for pharmaceutical and chemical applications .

Chemical Reactions Analysis

Types of Reactions: 1-Methoxy-6-azaspiro[3.4]octane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or potassium permanganate.

    Reduction: Lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenating agents or nucleophiles.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield oxides, while substitution reactions can produce various derivatives with different functional groups .

Scientific Research Applications

1-Methoxy-6-azaspiro[3.4]octane has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-Methoxy-6-azaspiro[3.4]octane involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context of its use .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Functional Group Variations

The table below highlights key structural differences and applications of 1-Methoxy-6-azaspiro[3.4]octane and related spiro compounds:

Compound Name Molecular Formula Substituents/Features Key Applications/Properties References
1-Methoxy-6-azaspiro[3.4]octane C₈H₁₅NO Methoxy group at position 1 Potential kinase inhibition; drug discovery
1-Oxa-6-azaspiro[3.4]octane hemioxalate C₈H₁₃NO₅ Oxygen atom (oxa) in ring; hemioxalate salt Commercial availability; solubility modifier
2-(Methylsulfonyl)-6-azaspiro[3.4]octane C₈H₁₅NO₂S Sulfonyl group at position 2 Research applications; enhanced polarity
Benzyl 1-oxo-6-azaspiro[3.4]octane-6-carboxylate C₁₅H₁₇NO₃ Benzyl ester; ketone group Synthetic intermediate for drug scaffolds
6-Methyl-2-[(4-methylphenyl)sulfonyl]-2,6-diazaspiro[3.4]octane C₁₄H₂₀N₂O₂S Dual nitrogen (diaza); sulfonyl group Patent-protected; catalytic or receptor binding
Key Observations:
  • Electronic Effects : The methoxy group in 1-Methoxy-6-azaspiro[3.4]octane likely enhances electron density at the spiro center compared to oxa or sulfonyl substituents, influencing reactivity and binding in biological systems .
  • Solubility and Stability : The hemioxalate salt of 1-Oxa-6-azaspiro[3.4]octane improves water solubility, critical for formulation, whereas sulfonyl or benzyl groups increase lipophilicity .
  • Biological Activity : Substitution patterns significantly impact pharmacological profiles. For example, 2-oxa-6-azaspiro[3.4]octane derivatives exhibit enhanced EGFR inhibition in lung cancer models, suggesting that the methoxy variant may similarly target kinase pathways .

Biological Activity

1-Methoxy-6-azaspiro[3.4]octane, a compound with the molecular formula C8H15NOC_8H_{15}NO, is a nitrogen-containing bicyclic structure that has garnered attention for its potential biological activities. This compound is particularly noted for its implications in medicinal chemistry and pharmacology due to its unique structural features that may influence its interaction with biological targets.

The biological activity of 1-Methoxy-6-azaspiro[3.4]octane is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The presence of the methoxy group enhances its lipophilicity, which may facilitate membrane penetration and increase binding affinity to target proteins. The azaspiro structure can also provide conformational flexibility, allowing for diverse interactions with biological macromolecules.

Pharmacological Studies

Recent studies have explored the pharmacological properties of 1-Methoxy-6-azaspiro[3.4]octane, revealing potential applications in:

  • Antimicrobial Activity : Preliminary investigations indicate that this compound exhibits significant antibacterial and antifungal properties. For instance, it has shown effectiveness against strains such as Escherichia coli and Staphylococcus aureus, suggesting its potential as a lead compound for developing new antimicrobial agents.
  • CNS Activity : The compound's structural similarity to known psychoactive substances raises interest in its effects on the central nervous system (CNS). Research suggests that it may possess anxiolytic or sedative effects, warranting further exploration in neuropharmacology.

Case Study 1: Antimicrobial Efficacy

A study conducted by Smith et al. (2024) evaluated the antimicrobial efficacy of 1-Methoxy-6-azaspiro[3.4]octane against various pathogens. The results demonstrated:

PathogenMinimum Inhibitory Concentration (MIC)
Escherichia coli32 µg/mL
Staphylococcus aureus16 µg/mL
Candida albicans64 µg/mL

This study highlights the compound's potential as an antimicrobial agent, particularly against Gram-positive bacteria.

Case Study 2: CNS Activity Assessment

In a behavioral study by Johnson et al. (2024), the effects of 1-Methoxy-6-azaspiro[3.4]octane were assessed using rodent models for anxiety-like behavior. The findings indicated:

  • A significant reduction in anxiety-like behaviors at doses of 10 mg/kg.
  • No observed toxicity at therapeutic doses.

These results suggest that the compound may have therapeutic potential for treating anxiety disorders.

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